N-benzyl-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE: is an organic compound with the molecular formula C21H26N2O4 It is a derivative of ethanediamide, featuring a benzyl group and a pentyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-pentyloxybenzaldehyde in the presence of a reducing agent such as sodium borohydride to form N-benzyl-4-pentyloxybenzylamine.
Amidation Reaction: The intermediate is then reacted with ethanediamide under acidic or basic conditions to form the final product, N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or pentyloxy derivatives.
Scientific Research Applications
N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N’-[4-(pentyloxy)phenyl]ethanediamide
- N-[4-(pentyloxy)phenyl]-N’-(2-thienylmethyl)ethanediamide
- 4-Pentyloxybenzoic acid
Uniqueness
N-BENZYL-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of benzyl and pentyloxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-benzyl-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-7-14-25-18-12-10-17(11-13-18)22-20(24)19(23)21-15-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
GRSXWEKTJRYTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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